molecular formula C12H17N3O3 B2575596 N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1797659-17-6

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2575596
CAS No.: 1797659-17-6
M. Wt: 251.286
InChI Key: JBNJHIKTPSUNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound with significant potential in scientific research and various industrial applications. This compound is characterized by its unique structure, which includes a pyrimidinyl ring substituted with ethoxy groups and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-diethoxypyrimidine as the starting material.

  • Cyclopropanation: The pyrimidine ring is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

  • Amidation: The resulting cyclopropane derivative undergoes amidation with cyclopropanecarboxylic acid or its derivatives to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidinyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrimidinyl ketones or aldehydes.

  • Reduction Products: Reduced pyrimidinyl derivatives.

  • Substitution Products: Substituted pyrimidinyl compounds with different functional groups.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide and other pyrimidinyl derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The unique ethoxy groups in this compound contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide

  • N-(2,4-dichloropyrimidin-5-yl)cyclopropanecarboxamide

  • N-(2,4-dimethylpyrimidin-5-yl)cyclopropanecarboxamide

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-17-11-9(14-10(16)8-5-6-8)7-13-12(15-11)18-4-2/h7-8H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNJHIKTPSUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2CC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.